molecular formula C24H38Cl2N2O3 B2674619 1-(Adamantan-1-yloxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride CAS No. 1215555-46-6

1-(Adamantan-1-yloxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride

Cat. No.: B2674619
CAS No.: 1215555-46-6
M. Wt: 473.48
InChI Key: KLSDNRBBXZVKPM-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yloxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a complex organic compound that features a unique combination of adamantane, piperazine, and methoxyphenyl groups

Scientific Research Applications

1-(Adamantan-1-yloxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-yloxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride typically involves multiple steps:

    Formation of Adamantan-1-yloxy Intermediate: This step involves the reaction of adamantane with a suitable reagent to introduce the oxy group.

    Piperazine Derivative Synthesis: The piperazine ring is functionalized with a methoxyphenyl group through nucleophilic substitution reactions.

    Coupling Reaction: The adamantan-1-yloxy intermediate is then coupled with the piperazine derivative under specific conditions to form the final product.

    Purification and Conversion to Dihydrochloride Salt: The final compound is purified and converted to its dihydrochloride salt form for stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-yloxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yloxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Adamantan-1-yloxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride is unique due to its combination of adamantane, piperazine, and methoxyphenyl groups. This unique structure imparts specific properties that make it valuable for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(1-adamantyloxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O3.2ClH/c1-28-23-4-2-21(3-5-23)26-8-6-25(7-9-26)16-22(27)17-29-24-13-18-10-19(14-24)12-20(11-18)15-24;;/h2-5,18-20,22,27H,6-17H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSDNRBBXZVKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(COC34CC5CC(C3)CC(C5)C4)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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